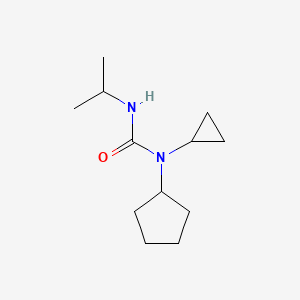
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, also known as PTZ-TP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one is believed to exert its effects by modulating the activity of the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. It is thought to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of anxiety-like behavior in rodents, and the induction of sedation and hypnosis. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity profile, and well-characterized mechanism of action. However, it also has some limitations, including its relatively low potency and selectivity for the GABA-A receptor, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one and to determine its potential for clinical use.
Méthodes De Synthèse
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one can be synthesized through a multistep process that involves the condensation of 2-cyanophenylacetylene with 4-aminothiophenol to form 3-phenyl-1-(4-aminothiophenyl)prop-2-yn-1-one. The resulting compound is then cyclized with 1,4-dibromobutane to form 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one.
Applications De Recherche Scientifique
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
3-phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-9-4-11-17-12-10-15)8-7-13-5-2-1-3-6-13/h1-3,5-6H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDVLUROCYFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)


![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
